molecular formula C15H14N2OS2 B1459662 N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine CAS No. 1797206-90-6

N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine

Cat. No.: B1459662
CAS No.: 1797206-90-6
M. Wt: 302.4 g/mol
InChI Key: CNLQMWHYTBKNQJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine is a synthetic compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This molecule is of significant interest in anticancer research, particularly in the development of novel tubulin polymerization inhibitors. Its structural architecture, comprising three aromatic rings, is characteristic of compounds designed to target the colchicine binding site (CBS) on tubulin . Disruption of tubulin polymerization is a validated mechanism for inhibiting cell division and inducing G2/M phase cell cycle arrest, leading to apoptosis in proliferating cancer cells . Beyond its potential as a tubulin inhibitor, the incorporation of the thiophene heterocycle is a strategic feature based on established structure-activity relationships. Thiophene-containing analogs are frequently explored in drug discovery for their enhanced binding interactions and have demonstrated promising in vitro cytotoxicity against various human cancer cell lines, including fibrosarcoma (HT-1080) and gastric adenocarcinoma (SGC-7901) . The 2-aminothiazole core is a recognized pharmacophore present in several bioactive molecules and marketed drugs, underscoring its research value . This compound is intended for research applications only, specifically for investigating new anticancer agents, studying cell cycle dynamics, and exploring the structure-activity relationships of heterocyclic CBSIs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-thiophen-3-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-2-18-13-5-3-12(4-6-13)16-15-17-14(10-20-15)11-7-8-19-9-11/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLQMWHYTBKNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Key Thiazole Core

  • Preparation of α-Bromoketone Intermediate
    The synthesis begins with a substituted acetophenone derivative, such as 1-(4-ethoxyphenyl)ethan-1-one, which undergoes bromination at the α-position to yield the corresponding α-bromoketone. This step is typically conducted in an inert solvent like diethyl ether at room temperature with a brominating agent such as bromine or N-bromosuccinimide (NBS).

  • Formation of Substituted Thiourea
    The thiourea intermediate is prepared by reacting 4-ethoxyaniline with an isothiocyanate reagent (e.g., benzoyl isothiocyanate), followed by base hydrolysis to yield the free thiourea derivative. This intermediate acts as the nucleophile in the next step.

  • Hantzsch Condensation Reaction
    The α-bromoketone is then condensed with the thiourea derivative under reflux conditions, typically in ethanol or another polar solvent, to form the 2-aminothiazole ring. This cyclization reaction forms the thiazole core bearing the 4-(thiophen-3-yl) substituent and the 2-amine group.

Final Functionalization: N-Arylation

The amino group at the 2-position of the thiazole is then functionalized with the 4-ethoxyphenyl group via nucleophilic substitution or amination reactions. This can be achieved by reacting the 2-aminothiazole intermediate with 4-ethoxyaniline or its derivatives under conditions that promote amine coupling, often using coupling reagents or base catalysis in solvents like dimethylformamide (DMF).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
α-Bromoketone formation Bromine or NBS in diethyl ether Room temperature 2-4 hours 85-90 Controlled addition to avoid overbromination
Thiourea synthesis 4-Ethoxyaniline + benzoyl isothiocyanate, base hydrolysis Room temperature 3-5 hours 75-80 Purification by recrystallization
Hantzsch condensation α-Bromoketone + thiourea derivative in ethanol Reflux (78 °C) 6-8 hours 70-85 Reaction monitored by TLC
N-Arylation 2-Aminothiazole + 4-ethoxyaniline, K2CO3, DMF 70 °C 4-6 hours 65-75 Use of potassium carbonate base

Representative Research Findings

  • The condensation of substituted thioureas with α-bromoketones has been established as an efficient route to 2-aminothiazoles with yields ranging from 70% to 90% depending on substituents and reaction conditions.
  • Bromination of acetophenone derivatives under mild conditions yields α-bromoketones selectively, which are crucial intermediates for thiazole ring formation.
  • The final amination step to introduce the N-(4-ethoxyphenyl) group is facilitated by using potassium carbonate as a base in DMF, providing good yields and purity of the target compound.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products.

Summary Table of Key Intermediates and Reagents

Compound/Intermediate Role in Synthesis Key Reagents/Conditions
1-(4-ethoxyphenyl)ethan-1-one Starting ketone substrate Bromination with NBS in diethyl ether
Substituted thiourea Nucleophile for thiazole ring 4-Ethoxyaniline + benzoyl isothiocyanate, base hydrolysis
α-Bromoketone Electrophilic partner Formed from brominated acetophenone
2-Aminothiazole intermediate Core heterocyclic structure Result of Hantzsch condensation
N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine Final target compound Amination with 4-ethoxyaniline in DMF

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

While specific biological activity data for N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine is limited, similar thiazole-containing compounds have demonstrated various biological activities:

  • Antimicrobial Properties : Some thiazole derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Potential : Research indicates that thiazole compounds can inhibit cancer cell proliferation in various cancer types.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical studies.

Molecular Docking Studies

Molecular docking studies have been performed on similar compounds to predict their interactions with biological targets. These studies suggest that the unique combination of functional groups in this compound may confer distinct binding affinities to enzymes or receptors involved in disease processes.

Potential Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

  • Antimicrobial Agents : Development of new antibiotics or antifungal agents targeting resistant strains.
  • Anticancer Drugs : Formulation of novel anticancer therapies based on the compound's ability to inhibit tumor growth.
  • Anti-inflammatory Medications : Exploration of its use in treating chronic inflammatory diseases.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on similar compounds provides valuable insights:

  • Thiazole Derivatives in Cancer Therapy : A study demonstrated that certain thiazole derivatives inhibited cell growth in breast cancer models, suggesting similar potential for this compound.
  • Antimicrobial Activity Assessment : Research on related compounds showed effective inhibition against Gram-positive bacteria, indicating a promising avenue for further exploration.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives are extensively studied for their biological activities. Below is a detailed comparison of N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine with structurally related compounds, focusing on substituent effects, pharmacological properties, and synthesis yields:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Compound Name Substituents (Position 4) Substituents (Position 2) Key Biological Activity IC50/EC50 (µM) Synthesis Yield (%) Reference
This compound Thiophen-3-yl 4-Ethoxyphenyl Inferred: Potential tubulin inhibition (structural analogy) N/A N/A
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-Methoxyphenyl 2,4-Dimethoxyphenyl Tubulin polymerization inhibition 0.024 (SGC-7901 cells) 64–81%
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-Fluorophenyl 4-Nitrophenoxyphenyl Anthelmintic, antibacterial 12.5 (against Haemonchus contortus) 50–70%
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) 4-Chlorophenyl N,N-di(propargyl) Anti-inflammatory 1.8 (COX-2 inhibition) 65–75%
N-(2-Methylphenyl)-4H-3,1-benzothiazin-2-amine Benzothiazine ring 2-Methylphenyl Neuropharmacological (CRF1 antagonism) 0.15 (CRF1 receptor) 31–45%

Key Observations:

Substituent Effects on Activity: Thiophene vs. Phenyl Rings: The thiophen-3-yl group in the target compound introduces sulfur heteroatoms, which may enhance π-π stacking interactions in biological targets compared to purely phenyl-substituted analogs (e.g., compound 10s in Table 1) . Ethoxy vs.

Pharmacological Profiles: Tubulin Inhibition: Compound 10s (4-methoxyphenyl substituent) demonstrates nanomolar potency against cancer cells by disrupting microtubule dynamics, suggesting that the target compound’s thiophene substituent could modulate similar pathways . Antimicrobial Activity: Fluorophenyl and nitrophenoxyphenyl analogs (e.g., ) exhibit anthelmintic activity, highlighting the role of electron-withdrawing groups in targeting parasitic enzymes .

Synthesis and Yield: Cyclization reactions using thiourea and substituted acetophenones (e.g., ) typically yield 50–80% of thiazol-2-amines, with higher yields observed for electron-neutral substituents . The target compound’s synthesis would likely follow similar protocols, though the thiophene substituent may require optimized reaction conditions due to its electron-rich nature .

Mechanistic Insights and Structural Analogies

  • Tubulin Binding : Molecular docking studies for compound 10s reveal interactions with the colchicine-binding site of tubulin, suggesting that the thiophene ring in the target compound could engage in analogous hydrophobic interactions .
  • Antioxidant Potential: Thiazoles with arylmethylamine moieties () demonstrate radical-scavenging activity, implying that the ethoxyphenyl group in the target compound may contribute to antioxidant properties via electron donation .

Biological Activity

Chemical Structure and Properties

N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine consists of three main components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Ethoxyphenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Thiophenyl Substituent : Potentially contributes to the compound's biological activity.

This structural configuration suggests that the compound may exhibit various biological activities similar to other thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives are often investigated for their antimicrobial properties. For instance, compounds containing thiadiazine moieties have shown broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The unique combination of the ethoxyphenyl and thiophenyl groups in this compound might confer enhanced antimicrobial efficacy compared to other thiazole derivatives.

Compound TypeActivity TypeExample BacteriaReference
Thiazole DerivativesAntimicrobialS. aureus, E. coli
1,3-Thiadiazine DerivativesAntimicrobialVarious Gram-positive/negative bacteria

Anticancer Activity

Research on similar thiazole compounds has indicated potential anticancer properties. For example, a series of 2-aryl thiazoles showed significant anti-proliferative effects against several cancer cell lines, including breast and prostate cancers. These compounds induced apoptosis via mitochondrial pathways and inhibited endothelial cell migration, suggesting antiangiogenic properties . Given its structural similarities, this compound may exhibit comparable anticancer activities.

Cancer Cell LineCompound TestedActivity ObservedReference
MCF-7 (Breast)ThiazolesInduced apoptosis
PC-3 (Prostate)ThiazolesInhibited proliferation

The biological activity of thiazole derivatives often involves interaction with specific molecular targets within cells. Molecular docking studies suggest that these compounds can bind to various proteins involved in cell signaling pathways, potentially inhibiting tumor growth and microbial proliferation . The presence of the ethoxy and thiophenyl groups may enhance binding affinity and specificity toward these targets.

Case Studies

While direct studies on this compound are scarce, the following case studies on similar compounds provide insights into potential applications:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications influenced their potency significantly.
  • Anticancer Potential : Another investigation revealed that certain thiazole derivatives reduced tumor growth in xenograft models while sparing normal tissues from toxicity, indicating a favorable therapeutic window.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via the Hantzsch thiazole synthesis , involving the condensation of substituted thioureas with α-haloketones. For example:

  • Step 1 : React N-(4-ethoxyphenyl)thiourea with 3-thiophenacyl bromide in ethanol under reflux (6–8 hours).
  • Step 2 : Neutralize the reaction mixture with ammonia (pH 8–9) to precipitate the product.
  • Optimization :
    • Solvent : Ethanol is preferred for solubility and reaction efficiency .
    • Catalyst : Glacial acetic acid (2–5 mol%) improves cyclization .
    • Yield enhancement : Slow evaporation from DMF yields high-purity crystals for structural studies .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., thiophen-3-yl vs. thiophen-2-yl) and amine proton resonance (~δ 10–12 ppm) .
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., thiazole-thiophene plane: ~9–15°) and intermolecular interactions (e.g., C–H⋯π contacts). Use SHELX or ORTEP for refinement .
  • HPLC-MS : Validate purity (>98%) and molecular weight (e.g., m/z 329.4 for C15H14N2OS2) .

Basic: How is the biological activity of this compound initially screened in academic research?

Answer:

  • Anticancer assays : Test against leukemia (e.g., MV4-11) or solid tumor cell lines (IC50 via MTT assay) .
  • Antimicrobial screening : Evaluate against Staphylococcus aureus (MIC via broth dilution) .
  • Target specificity : Use kinase inhibition panels (e.g., CDK4/6 for thiazole derivatives) to rule off-target effects .

Advanced: How can crystallography data resolve discrepancies in reported molecular conformations?

Answer:

  • Torsional angles : Compare experimental (X-ray) vs. computational (DFT) values for thiazole-thiophene dihedrals. Deviations >5° suggest steric strain or solvent effects .
  • Packing analysis : Identify weak interactions (e.g., C–H⋯Cl, π-π stacking) that stabilize polymorphs. Use PLATON to calculate interaction energies .
  • Case study : In N-(4-chlorophenyl) analogs, dimethylamino substituents tilt aromatic rings by 15.3°, altering solubility .

Advanced: What computational strategies predict electronic properties and reactivity?

Answer:

  • DFT studies : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to:
    • Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for thiophene-thiazole systems) .
    • Map electrostatic potential surfaces to identify nucleophilic sites (e.g., amine group) .
  • MD simulations : Simulate ligand-protein binding (e.g., CDK4 ATP-binding pocket) using AutoDock Vina .

Advanced: How do substituents on the phenyl and thiophene rings influence structure-activity relationships (SAR)?

Answer:

  • Electron-donating groups (e.g., 4-ethoxy): Enhance solubility but reduce kinase inhibition (e.g., CDK4 IC50 increases from 12 nM to 48 nM) .
  • Thiophene position : 3-Thiophenyl derivatives show 3-fold higher anticancer activity vs. 2-thiophenyl analogs due to better π-stacking .
  • Halogen substitution : 4-Chlorophenyl improves antibacterial potency (MIC 2 µg/mL vs. 8 µg/mL for methoxy) .

Advanced: How should researchers address contradictions in synthetic yields or biological data across studies?

Answer:

  • Yield discrepancies :
    • Trace residual solvents (e.g., DMF) via GC-MS; even 0.1% impurities can reduce crystallinity .
    • Optimize stoichiometry (e.g., 1.2:1 thiourea:haloketone ratio) .
  • Biological variability :
    • Standardize assay conditions (e.g., 10% FBS in cell culture) .
    • Validate target engagement using CRISPR knockouts (e.g., CDK4-null cells) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-4-(thiophen-3-yl)-1,3-thiazol-2-amine

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